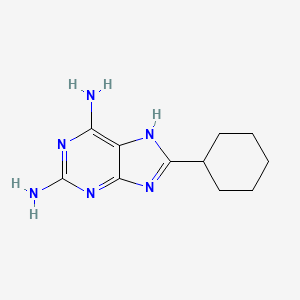

8-cyclohexyl-7H-purine-2,6-diamine

Description

Structure

3D Structure

Properties

CAS No. |

872103-17-8 |

|---|---|

Molecular Formula |

C11H16N6 |

Molecular Weight |

232.29 g/mol |

IUPAC Name |

8-cyclohexyl-7H-purine-2,6-diamine |

InChI |

InChI=1S/C11H16N6/c12-8-7-10(17-11(13)15-8)16-9(14-7)6-4-2-1-3-5-6/h6H,1-5H2,(H5,12,13,14,15,16,17) |

InChI Key |

KLOQBMHNOSOKLE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NC3=NC(=NC(=C3N2)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 7h Purine 2,6 Diamine Derivatives

Design Principles for 2,6-Diamino-Substituted Purine (B94841) Scaffolds

The 2,6-diamino-substituted purine scaffold is a prominent "privileged scaffold" in medicinal chemistry. Its significance stems from its structural resemblance to endogenous purine bases, adenine and guanine, which are fundamental components of nucleic acids and play vital roles in cellular metabolism and signaling. rsc.org This mimicry allows derivatives to interact with a wide array of biological targets, particularly enzymes involved in nucleic acid synthesis or signaling pathways, such as kinases. rsc.org

A key design principle is the scaffold's ability to engage in multiple hydrogen bond interactions within protein binding sites, thanks to the hydrogen bond donors and acceptors on the purine ring and its amino substituents. researchgate.net This feature is critical for achieving high affinity and selectivity for specific targets. For instance, the 2,6-diamino-substituted purine derivative, reversine (B1683945) (N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine), was developed as a potent inhibitor of Aurora kinases, which are crucial for mitotic regulation. nih.gov The design of reversine and its analogues leverages the purine core to occupy the ATP-binding pocket of these kinases. nih.gov

Furthermore, the 2,6-diaminopurine (B158960) (DAP) structure itself has demonstrated therapeutic potential. It has been investigated for its ability to correct UGA nonsense mutations, which are responsible for approximately 10% of genetic diseases. nih.govashpublications.org DAP's mechanism involves interfering with a specific tRNA methyltransferase, showcasing how the scaffold can be exploited for targeted therapeutic interventions. nih.gov The development of derivatives based on this scaffold aims to optimize biological activity, selectivity, and pharmacokinetic properties like oral bioavailability through systematic structural modifications at the C2 and C6 positions. nih.gov

Established Synthetic Routes for the Purine Core

The construction of the 7H-purine-2,6-diamine core and its derivatives frequently begins with commercially available, appropriately substituted purine precursors. One of the most common and versatile starting materials is 2,6-dihalogenated purine, such as 2,6-dichloropurine. nih.govresearchgate.net This precursor allows for the sequential introduction of different amino groups at the C-2 and C-6 positions through nucleophilic aromatic substitution (SNAr) reactions.

Sequential Nucleophilic Aromatic Substitution on Dihalogenated Purines

The differential reactivity of the halogen atoms at the C-2 and C-6 positions of the purine ring is the key to the sequential synthesis of 2,6-diamino derivatives. researchgate.net The C-6 position is generally more susceptible to nucleophilic attack than the C-2 position. This reactivity difference enables a controlled, stepwise introduction of various substituents. researchgate.net

The first step in the synthesis typically involves the selective displacement of the chlorine atom at the C-6 position of 2,6-dichloropurine. researchgate.net This is achieved by reacting the starting material with a primary or secondary amine under relatively mild conditions. For example, in the synthesis of reversine analogues, 2,6-dichloropurine is reacted with cyclohexylamine in a solvent like n-pentanol at a moderately elevated temperature (e.g., 70 °C) to yield an N6-cyclohexyl-2-chloro-7H-purin-6-amine intermediate. researchgate.net The higher electrophilicity of the C-6 carbon compared to the C-2 carbon drives the selectivity of this initial substitution.

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2,6-Dichloropurine | Cyclohexylamine (1.1 equiv) | n-pentanol, 70 °C, 4 hr, N2 | N6-cyclohexyl-2-chloro-7H-purin-6-amine |

| 2,6-Dichloropurine | Ethanolamine (1.1 equiv), DIPEA (1.2 equiv) | 70 °C, 4 hr, N2 | 2-((2-chloro-7H-purin-6-yl)amino)ethan-1-ol |

Data derived from synthetic schemes for reversine and related analogues. researchgate.net

Following the selective substitution at C-6, the remaining halogen at the C-2 position is replaced in a second nucleophilic aromatic substitution reaction. This step generally requires more forcing conditions, such as higher temperatures, due to the reduced reactivity of the C-2 position after the introduction of an electron-donating amino group at C-6. researchgate.net The reaction is typically carried out by heating the 2-chloro-N6-substituted intermediate with a second, different amine in a high-boiling solvent like n-butanol at temperatures around 120 °C. researchgate.net This stepwise approach allows for the synthesis of unsymmetrically substituted 2,6-diaminopurine derivatives, providing a high degree of molecular diversity.

Microwave-Assisted Synthesis Protocols for Purine Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netmdpi.com In the synthesis of purine derivatives, microwave irradiation utilizes the ability of polar molecules to transform electromagnetic energy into heat, thereby accelerating chemical reactions. researchgate.net

This technology has been successfully applied to the synthesis of 2,6-diamino-substituted purines. For instance, the second nucleophilic substitution step at the C-2 position, which often requires prolonged heating under conventional methods, can be completed in a much shorter timeframe using microwave irradiation. researchgate.net A study on reversine-related molecules reported irradiating a mixture of the N6-substituted-2-chloropurine intermediate with a substituted amine in ethanol at 120 °C for 2.5 hours to obtain the final product. researchgate.net Microwave-assisted protocols are particularly beneficial for constructing libraries of compounds for structure-activity relationship (SAR) studies, where efficiency and speed are paramount. mdpi.comnih.gov

Strategies for Introducing Cyclohexyl and Related Substituents

The introduction of specific substituents onto the purine scaffold is crucial for modulating the biological activity of the final compound. For a molecule like 8-cyclohexyl-7H-purine-2,6-diamine, synthetic strategies must address the installation of the cyclohexyl groups at both the N-6 and C-8 positions.

The N6-cyclohexyl group is typically installed early in the synthesis via the selective nucleophilic aromatic substitution at the C-6 position of 2,6-dichloropurine using cyclohexylamine, as described previously (Section 2.2.1.1). researchgate.net

Introducing a substituent at the C-8 position of the purine ring is a more complex challenge and can be accomplished through several methods. nih.govsigmaaldrich.com Direct C-H activation or functionalization is a modern approach. mdpi.com This can involve metalation of the C-8 position using a strong base, such as a sterically hindered metal amide, to generate a highly nucleophilic organometallic intermediate. This intermediate can then react with an appropriate electrophile to form the desired C-C bond. nih.gov Other established methods include starting with a purine that already has a leaving group, such as a halogen, at the C-8 position and performing a metal-promoted cross-coupling reaction. nih.gov While specific methods for introducing a cyclohexyl group at C-8 of a 2,6-diaminopurine are not extensively detailed in the provided context, general principles of C-8 functionalization would apply, likely involving organometallic intermediates or cross-coupling reactions. nih.gov

Approaches for C-8 Functionalization in Purine Scaffolds

The functionalization of the C-8 position of the purine ring is a critical step in creating structural diversity and modulating the biological activity of these compounds. While direct introduction of a cyclohexyl group at the C-8 position of a pre-formed 2,6-diaminopurine is not extensively documented, several general strategies for C-8 functionalization are employed in purine chemistry.

One common approach involves the use of multicomponent reactions starting from simpler acyclic precursors. For example, C(8)-substituted purine building blocks can be synthesized from prebiotic compounds, highlighting the versatility of building the purine ring with the desired C-8 substituent already in place. nih.gov Another strategy involves the modification of a purine derivative that has a reactive group at the C-8 position. For example, 8-bromopurine derivatives can serve as versatile intermediates for the introduction of various substituents through cross-coupling reactions.

Alkylation and Arylation Reactions for Amine Substituents

The introduction of alkyl and aryl groups onto the exocyclic amine functions of the 2,6-diaminopurine scaffold is a fundamental aspect of creating diverse derivatives. These reactions are typically achieved through nucleophilic aromatic substitution on a di-halogenated purine precursor, such as 2,6-dichloropurine.

The synthesis of N6-cyclohexyl-N2-phenyl-7H-purine-2,6-diamine exemplifies this process. nih.gov The reaction proceeds in a stepwise manner. First, the more reactive C-6 chlorine is displaced by cyclohexylamine. In the second step, the remaining chlorine at the C-2 position is substituted by an aniline derivative. researchgate.net Microwave irradiation can be employed to facilitate these substitution reactions, often leading to reduced reaction times and improved yields. nih.gov The choice of solvent and the presence of an acid or base catalyst can also influence the outcome of these reactions.

Purification and Characterization Techniques for Novel Purine Compounds

The purification and characterization of newly synthesized purine compounds are essential to ensure their identity, purity, and structural integrity. A combination of chromatographic and spectroscopic techniques is routinely employed.

Purification:

Purification of purine derivatives is often accomplished using chromatographic methods. The choice of technique depends on the polarity of the compound, which is influenced by its substituents. teledynelabs.com

Silica Gel Chromatography: For non-polar purine derivatives, such as those with benzyl or other large hydrophobic groups, silica gel chromatography using solvent systems like hexane/ethyl acetate is effective. teledynelabs.com

Reversed-Phase High-Performance Liquid Chromatography (HPLC): More polar purine compounds are often purified by reversed-phase HPLC (RP-HPLC). nih.govteledynelabs.com This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of acetonitrile and water with additives like trifluoroacetic acid (TFA) to improve peak shape. nih.govteledynelabs.com

Amine Columns: For certain purine derivatives, amine columns can offer different selectivity compared to silica gel, aiding in the separation of challenging mixtures. teledynelabs.com

Characterization:

A suite of spectroscopic and analytical methods is used to elucidate the structure of novel purine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. nih.gov Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to confirm connectivities between protons and carbons, which is crucial for assigning the positions of substituents. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are common. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information. nih.gov

Purity Analysis: The purity of the final compound is often assessed by analytical HPLC, which can separate the target compound from any remaining starting materials or byproducts.

The following table summarizes the key characterization data for a representative 2,6-diamino-substituted purine derivative, N⁶-cyclohexyl-N²-phenyl-7H-purine-2,6-diamine. nih.gov

| Technique | Observed Data |

| ¹H NMR (CDCl₃) | δ 13.0 (br. s., 1H, NH), 7.51 (brd., J = 7.8 Hz, 2H), 7.31 (brt, J = 7.8 Hz, 2H), 7.05 (brt, J = 7.8 Hz, 1H), 7.03 (s. 1H, purine), 6.57 (s, 1H, NH), 5.59 and 4.01 (1:1 two brs, 1H, NH), 2.05 (m, 1H), 1.74 (m, 2H), 1.64 (m, 2H), 1.33 (m, 6H) |

| ¹³C NMR (CDCl₃) | δ 156.6, 154.4, 150.3, 139.9, 135.9, 129.2 (2C), 123.0, 121.2 (2C), 114.7, 49.3, 33.3 (2C), 25.6, 24.9 (2C) |

| ESI(+)-MS | m/z 309 [M + H]⁺ |

| MS/MS (309) | m/z 227 |

Computational Chemistry and Molecular Modeling Studies

Tautomeric Equilibrium and Conformation Analysis of 7H-Purine-2,6-Diamines

The purine (B94841) ring system can exist in various tautomeric forms due to the migration of protons between its nitrogen atoms. The relative stability of these tautomers is a critical determinant of the molecule's chemical properties and its ability to interact with biological receptors. The equilibrium between tautomers can be significantly influenced by substitution patterns and the surrounding environment. For purine itself, the N9H tautomer is generally the most stable in the gas phase, but in aqueous solutions, the N7H and N9H tautomers have similar energies and dominate the equilibrium mixture mdpi.com.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules and predict the relative stability of different tautomers. For purine derivatives, DFT calculations are employed to determine the optimized geometries and relative energies of the N7H and N9H tautomers, which are the most common for this class of compounds.

Studies on substituted purines have shown that the nature and position of the substituent can alter the tautomeric preference. For instance, in 8-aminopurine, computational studies have indicated a change in tautomeric preference in more polar solvents, with the N7H form becoming more stable than the N9H form nih.govdoaj.org. This shift is attributed to the electronic effects of the amino group at the C8 position.

In a computational analysis of a closely related molecule, N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine, DFT calculations were performed to investigate the conformations of the most stable prototropic tautomers. The results indicated that the N9H tautomer was more stable than the N7H form in the gas phase, as well as in chloroform and water, as modeled by the Polarized Continuum Model (PCM) nih.gov. While this study was not on 8-cyclohexyl-7H-purine-2,6-diamine itself, it provides valuable insight into the likely tautomeric preferences of N-cyclohexyl substituted purine-2,6-diamines.

Table 1: Theoretical Relative Stability of Purine Tautomers in Different Environments

| Compound/Derivative | Environment | Most Stable Tautomer | Relative Energy (N7H vs. N9H) (kcal/mol) | Reference |

|---|---|---|---|---|

| Unsubstituted Purine | Gas Phase | N9H | N7H is 4.0 kcal/mol less stable | nih.gov |

| Unsubstituted Purine | Water | N9H | N7H is 0.2 kcal/mol less stable | nih.gov |

| 8-Aminopurine | Water | N7H | N7H is more stable than N9H | nih.govdoaj.org |

| N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine | Gas Phase, Water, Chloroform | N9H | N7H is less stable | nih.gov |

The solvent environment plays a significant role in the stability of purine tautomers orientjchem.org. Solvation can dramatically influence the tautomeric equilibrium by differentially stabilizing the various forms through interactions such as hydrogen bonding and dipole-dipole interactions nih.govnih.gov. The polarizable continuum model (PCM) is a common computational method used to simulate these solvent effects nih.govorientjchem.org.

For purine derivatives, increasing the polarity of the solvent can lead to a shift in the tautomeric preference. This is particularly evident in C8-substituted purines. For C8-NH2 derivatives, solvation highly stabilizes the N7H tautomer to the extent that it becomes more stable than the N9H tautomer in solvents with a dielectric constant (ε) greater than 10 nih.gov. This is because polar solvents can better stabilize the charge distribution in the N7H tautomer of 8-aminopurine compared to the N9H form. This phenomenon underscores the importance of considering the physiological environment when studying the structure and function of such molecules, as the dominant tautomer in an aqueous biological setting may differ from that in the gas phase or a nonpolar solvent nih.gov.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme.

Purine derivatives are well-known inhibitors of protein kinases, a family of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. The 2,6,9-trisubstituted purine scaffold is a common feature in many kinase inhibitors nih.govresearchgate.net. Molecular docking studies have been instrumental in designing and optimizing these inhibitors.

For example, docking calculations were used to design reversine-related 2,6-diamino-substituted purine derivatives as inhibitors of Aurora kinases nih.gov. These studies help predict the binding mode, identify key hydrogen bonds, and rationalize structure-activity relationships (SAR). Similarly, extensive SAR and modeling studies on 2-arylaminopurines have been conducted to understand their interactions within the ATP-binding site of cyclin-dependent kinase 2 (CDK2) acs.org.

Table 2: Inhibitory Activity of Selected Purine Derivatives against Protein Kinases

| Compound Class | Target Kinase | Example IC50 Value | Reference |

|---|---|---|---|

| 2,7,9-Trisubstituted 8-oxopurines | FLT3 | 30-70 nM | imtm.cz |

| 2,6,9-Trisubstituted purines | FLT3 | Nanomolar activity | nih.gov |

| 6-Substituted 2-Arylaminopurines | CDK2 | 44 nM | acs.org |

Beyond kinases, purine derivatives can interact with a variety of other biological receptors. Molecular docking can be used to explore these potential interactions. For instance, studies have investigated the binding of 6-mercaptopurine, a purine analogue, to Human Serum Albumin (HSA), the most abundant protein in blood plasma researchgate.net. Such studies use docking to identify the specific binding cavity and the amino acid residues involved in the interaction, which is crucial for understanding the pharmacokinetics of a compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules nih.gov.

Several QSAR studies have been performed on purine derivatives to develop models for their anticancer activity researchgate.netsemanticscholar.org. For a series of 2,6,9-trisubstituted purines, 3D-QSAR models were developed to explain their cytotoxicity against various cancer cell lines. These models revealed that steric properties were more influential than electronic properties in determining the activity researchgate.net. The analysis concluded that an arylpiperazinyl system at the C6 position was beneficial for activity, whereas bulky groups at the C2 position were unfavorable researchgate.net.

Such models are invaluable for prioritizing which new derivatives to synthesize and test, saving significant time and resources in the drug discovery process. A QSAR study involving this compound would involve synthesizing a series of analogues with variations at the C8 position and other parts of the molecule, measuring their biological activity, and then developing a mathematical model to correlate structural features with that activity. This approach provides a systematic framework for optimizing the purine scaffold for a desired biological effect nih.gov.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data for the compound "this compound" that aligns with the detailed computational and molecular modeling topics requested. The required information regarding the development of 2D/3D-QSAR models, correlation of steric and electronic properties with potency, specific molecular dynamics simulations, and in-silico drug-like property predictions for this exact molecule could not be located.

Research in computational chemistry is highly specific to the molecule and its biological target. While studies exist for other purine derivatives, including different isomers (e.g., N6-substituted purines) or analogs with substitutions at other positions, it would be scientifically inaccurate to extrapolate those findings to this compound.

Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline for this specific compound.

Preclinical in Vitro Biological Activities and Molecular Mechanisms

Kinase Inhibition Profiles of 2,6-Diamino-Purine Derivatives

The biological activity of these compounds is primarily driven by their ability to inhibit protein kinases, enzymes that regulate a vast number of cellular processes. Derivatives of 2,6-diamino-purine have shown inhibitory activity against several key kinase families implicated in cancer.

The 2,6-diamino-purine structure is a known inhibitor of Aurora kinases, which are critical for proper mitotic progression. A prominent example is Reversine (B1683945), or N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine, which acts as a potent inhibitor of both Aurora A and Aurora B kinases. nih.gov The inhibition of these kinases by Reversine and related analogs disrupts the formation of the mitotic spindle and proper chromosome separation. nih.gov The core structure, featuring a cyclohexyl group at the N6 position, has been a key component in the design of molecules targeting this kinase family. nih.gov

Monopolar Spindle 1 (Mps1), also known as TTK, is another essential mitotic checkpoint kinase that has been successfully targeted by purine (B94841) derivatives. Reversine, in addition to its effects on Aurora kinases, is also a known inhibitor of Mps1. nih.gov This inhibition contributes to an incorrect mitotic spindle assembly and chromosome segregation. nih.gov The development of proteolysis-targeting chimeras (PROTACs) has also utilized 2-aminoadenine-based ligands like Reversine to induce the degradation of TTK, highlighting the utility of this scaffold for targeting Mps1. acs.org Structure-based design efforts have identified purines as a foundational lead structure for developing novel Mps1 inhibitors. nih.gov

FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML), especially in cases with internal tandem duplication (ITD) mutations that cause constitutive activation. nih.govacs.org Trisubstituted purine derivatives have been identified as potent FLT3 inhibitors that can selectively block the proliferation of AML cells harboring these mutations. acs.org Research has led to the development of novel 2,6,9-trisubstituted purines with powerful FLT3 inhibitory activity. nih.gov One lead compound, featuring an N2-(4-Amino-cyclohexyl) group, demonstrated nanomolar activity in biochemical assays and selectively inhibited the growth of FLT3-ITD positive AML cell lines. nih.gov Further studies on 2,7,9-trisubstituted purin-8-ones showed that cycloalkyl moieties at the N9-position, such as cyclopentyl and cyclohexyl, contributed to potent inhibition of FLT3. imtm.cz

Table 1: FLT3 Kinase Inhibition by a Purine Derivative

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative GI₅₀ (µM) |

| 15a | FLT3 | 11 | MV4-11 | 0.03 |

Data sourced from a study on 2,7,9-trisubstituted purin-8-ones, where compound 15a is 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one. imtm.cz

The purine scaffold is a classic framework for inhibitors of cyclin-dependent kinases (CDKs), which are central regulators of cell cycle progression. nih.govbohrium.com Roscovitine, a well-known CDK inhibitor, is a 2,6,9-trisubstituted purine. bohrium.com Structure-based design focusing on O(6)-cyclohexylmethylguanines, a purine derivative, led to the creation of a compound that was 1,000-fold more potent than its parent against CDK1 and CDK2. nih.gov This optimization highlights the importance of the cyclohexyl group in achieving high-potency inhibition. nih.gov Further research into 6-substituted 2-arylaminopurines explored various substituents, including cyclohexylmethoxy groups, to enhance selectivity for CDK2 over other CDKs. acs.org Additionally, studies on 2,7,9-trisubstituted purin-8-ones, which were also investigated as FLT3 inhibitors, revealed that these compounds were also sensitive inhibitors of CDK4. imtm.cz

Table 2: CDK Inhibition Profile of Purine Derivatives

| Compound | Target Kinase | IC₅₀ (µM) | Target Kinase | IC₅₀ (µM) |

| Roscovitine | CDK1/cyclin B | 2.54 | CDK2/cyclin A | 0.092 |

| Compound 11a * | CDK1/cyclin B | 0.35 | CDK2/cyclin A | 0.023 |

*Compound 11a is a novel purine-2,6-diamine derivative identified in the cited study. bohrium.com

Table 3: Potency of an Optimized Purine-Based CDK Inhibitor

| Compound | Target Kinase | Kᵢ (nM) |

| O(6)-cyclohexylmethyl-2-(4'-sulfamoylanilino)purine | CDK1 | 9 |

| CDK2 | 6 |

Data from a structure-based design study. nih.gov

A critical aspect of developing kinase inhibitors is ensuring selectivity for the intended target to minimize off-target effects. For 2,6-diamino-purine derivatives, selectivity is largely governed by the nature and position of substitutions on the purine ring. imtm.cz For example, in the development of FLT3 inhibitors, a lead compound with a cyclohexyl moiety selectively blocked the proliferation of FLT3-mutated AML cells, while other transformed and normal cells were orders of magnitude less sensitive. nih.gov Similarly, medicinal chemistry efforts have focused on modifying the purine scaffold to achieve high selectivity for CDK2 over the highly homologous CDK1 and other CDKs. acs.org The design of dual FLT3/CDK4 inhibitors has also been explored, where modifications to the purine ring modulate the activity between the two kinases, demonstrating that selectivity can be tuned. imtm.cz A comprehensive evaluation of kinase inhibitor selectivity is crucial for advancing these compounds toward clinical application. nih.gov

Cellular Effects and Signaling Pathway Modulation

The inhibition of specific kinases by 8-cyclohexyl-7H-purine-2,6-diamine and its analogs translates directly into measurable effects on cancer cells.

Inhibition of Aurora and Mps1 kinases by compounds like Reversine leads to severe mitotic defects. nih.gov These include incorrect mitotic spindle formation and failed chromosome segregation, which trigger a G2/M phase cell cycle arrest. nih.gov Ultimately, these disruptions can lead to a form of programmed cell death known as mitotic catastrophe, particularly in p53-defective cancer cells. nih.gov

For compounds targeting FLT3, the cellular effects are pronounced in leukemia cells dependent on the FLT3-ITD mutation. Potent 2,6,9-trisubstituted purine inhibitors suppress the autophosphorylation of the FLT3 kinase. nih.govimtm.cz This blocks downstream signaling through key pathways involving STAT5, AKT, and ERK. nih.govimtm.czhaematologica.org The result is a halt in cell proliferation, induction of G1 phase cell cycle arrest, and ultimately, apoptosis. nih.gov

In the case of CDK inhibitors, such as the potent O(6)-cyclohexylmethyl-2-(4'-sulfamoylanilino)purine, treatment of cancer cell lines like MCF-7 resulted in the inhibition of cell growth. nih.gov This was accompanied by a reduction in the phosphorylation of proteins that are known targets of CDK1 and CDK2, confirming the on-target effect of the compound within the cellular environment. nih.gov

Based on a comprehensive review of the available scientific literature, there is a significant lack of specific research data for the compound This compound concerning the detailed preclinical in vitro biological activities and molecular mechanisms outlined in the request.

The provided search results contain information on related 2,6-diaminopurine (B158960) derivatives, such as Reversine (N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine) and other N6-substituted or 2,6,9-trisubstituted purines. nih.govnih.gov These compounds have been studied for their effects on cell cycle arrest, apoptosis, and cell fate reprogramming. nih.govresearchgate.net For instance, certain reversine-related molecules have been shown to cause G2/M phase cell cycle arrest and endoreduplication, with a more pronounced effect in p53-defective cancer cells. nih.govresearchgate.net Furthermore, the broader class of 2,6-diaminopurines has been investigated for roles in correcting nonsense mutations and influencing the p53 pathway. nih.gov

However, the explicit instructions require the article to focus solely on This compound . The key structural difference in this molecule is the placement of the cyclohexyl group at the 8th position of the purine ring, as opposed to the N6 position in more commonly studied analogues like reversine. This structural variance is critical and means that the biological activities of related compounds cannot be directly and accurately attributed to this compound without specific experimental evidence.

Due to the absence of dedicated studies on this compound for the specified topics of cell cycle modulation, p53 pathway influence, apoptosis induction, downstream signaling, and chemical induction of pluripotency, it is not possible to generate a scientifically accurate and detailed article that adheres to the strict constraints of the request. Proceeding with the available data on related but distinct molecules would violate the core instruction to focus exclusively on the specified compound.

Cell Fate Reprogramming and De-differentiation

Promotion of Specific Cell Lineage Differentiation (e.g., Adipocytes, Osteoblasts, Cardiomyocytes)

While direct studies on the differentiation potential of this compound are not extensively documented, research into structurally similar 2,6-diamino-substituted purines has yielded significant findings. A notable example is reversine (N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine), a compound that shares the N6-cyclohexyl-7H-purine-2,6-diamine core. Reversine has been shown to induce dedifferentiation in C2C12 murine myoblasts. nih.gov Following this induced pluripotency, these cells can then be guided to differentiate into several distinct cell lineages under specific culture conditions. nih.gov Documented subsequent differentiations include the generation of adipocytes, osteoblasts, and cardiomyocytes, highlighting the potential of this purine scaffold to modulate cellular plasticity and fate. nih.gov

Antimicrobial Activities of Purine Analogs

The purine scaffold is a foundational structure for a variety of analogs exhibiting a broad spectrum of antimicrobial activities. Because many pathogens cannot synthesize purines de novo, they rely on a purine salvage pathway to acquire them from their host, making this pathway an attractive drug target. frontiersin.orgmdpi.com

Antimycobacterial Activity and Identification of Molecular Targets (e.g., DprE1)

Phenotypic screening of purine derivative libraries has identified several compounds with potent activity against Mycobacterium tuberculosis (Mtb). nih.govnih.gov A recent study focused on 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines identified these compounds as a new class of powerful antitubercular agents. nih.gov Through the generation of resistant Mtb mutants, the molecular target of these purines was identified as decaprenylphosphoryl-β-d-ribose oxidase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall. nih.gov Structure-activity relationship (SAR) studies led to the development of optimized analogs with strong in vitro activity against both the H37Rv strain and clinically isolated drug-resistant strains. nih.gov

Other classes of purine analogs have also demonstrated antimycobacterial effects. Certain 6-thio-substituted purines showed moderate to good inhibitory activity against the Mtb H37Rv strain. nih.gov Similarly, various 6-oxo and 6-thio purine analogs have been identified as a new class of potent antimycobacterial agents. nih.gov

| Compound | Target | Organism | Activity (MIC) | Reference |

|---|---|---|---|---|

| 2-morpholino-6-amino-7-(naphthalen-2-ylmethyl)-7H-purine (56) | DprE1 | M. tuberculosis H37Rv | 1 µM | nih.gov |

| 2-morpholino-6-(ethylamino)-7-(naphthalen-2-ylmethyl)-7H-purine (64) | DprE1 | M. tuberculosis H37Rv | 1 µM | nih.gov |

| 9-(ethylcarboxymethyl)-6-(decylthio)-9H-purine (20) | Not Specified | M. tuberculosis H37Rv | 1.56 µg/mL | nih.gov |

| 9-(ethylcarboxymethyl)-6-(dodecylthio)-9H-purine (21) | Not Specified | M. tuberculosis H37Rv | 0.78 µg/mL | nih.gov |

Antifungal Spectrum of Activity

The development of new antifungals is critical, and targeting fungal-specific pathways is a promising strategy. nih.govresearchgate.net The fungal inositol (B14025) polyphosphate kinases IP3–4K (Arg1) and IP6K (Kcs1) have been genetically validated as crucial for fungal virulence. nih.govresearchgate.net Recently, a purine analog of N2-(m-trifluorobenzylamino)-N6-(p-nitrobenzylamino)purine (TNP), known as DT-23, was synthesized and shown to potently inhibit Arg1 from the pathogen Cryptococcus neoformans (Cn). nih.govacs.org Unlike previous analogs, DT-23 demonstrated direct fungal growth inhibition and acted synergistically with Amphotericin B to kill the fungus in vitro. nih.govresearchgate.netacs.org This work establishes a pharmacological link between inhibiting inositol polyphosphate kinase activity and antifungal effects, providing a foundation for a new class of antifungal drugs. researchgate.net Other purine biosynthesis inhibitors like mycophenolic acid (MPA) have also shown activity against C. albicans, A. fumigatus, and C. neoformans, further validating this pathway as a viable target. mdpi.com

| Compound | Target Enzyme | Organism | Activity | Reference |

|---|---|---|---|---|

| DT-23 | CnArg1 (IP3–4K) | Cryptococcus neoformans | IC₅₀ = 0.6 µM | nih.govacs.org |

| Growth Inhibition | MIC₅₀ = 15 µg/mL | nih.govresearchgate.netacs.org |

Anti-Trypanosomal Efficacy

Protozoan parasites like Trypanosoma species are typically purine auxotrophs, making their purine salvage pathways a key therapeutic target. frontiersin.orgmdpi.com Studies on Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis, found that the anti-trypanosomal activity of purine nucleosides could be significantly enhanced through O-acetylation. psu.eduasm.orgnih.gov This chemical modification improved the activity of nine different nucleoside analogs, in some cases transforming biologically inactive compounds into agents with significant efficacy, likely by improving their uptake into the parasite. psu.edunih.gov

In the context of Chagas disease, caused by Trypanosoma cruzi, a screen of 23 purine analogs identified eight compounds with specific anti-parasitic activity. frontiersin.org A consistent finding was that the presence of a benzene (B151609) group at the C8 position of the purine ring was associated with high and specific activity against the parasite. frontiersin.org Another study identified the purine derivatives 6D and 34 as potent hits against T. cruzi amastigotes, with in-silico docking suggesting hypoxanthine-guanine phosphoribosyltransferase as a potential target. mdpi.com

| Compound | Organism | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 6D | T. cruzi (amastigotes) | 3.78 µM | mdpi.com |

| Compound 34 | T. cruzi (amastigotes) | 4.24 µM | mdpi.com |

| 8 Active Analogs (Range) | T. cruzi | 2.42 - 8.16 µM | frontiersin.org |

Structure Activity Relationship Sar Investigations

Elucidation of Structural Requirements for Biological Potency

The biological activity of purine-based kinase inhibitors is highly dependent on the nature and position of substituents on the purine (B94841) core. Key positions that have been extensively studied to modulate potency and selectivity include the C-2, C-6, N-7, and N-9 positions.

Substitutions at the C-2 position of the purine ring have been shown to be critical for enhancing potency and achieving selectivity for specific kinases. For instance, in a series of O(6)-cyclohexylmethylguanine derivatives, the introduction of a 4'-sulfamoylanilino group at the C-2 position led to a 1,000-fold increase in potency against Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2) compared to the parent compound researchgate.net. This significant enhancement in activity is attributed to the formation of two additional hydrogen bonds between the inhibitor and the Asp86 residue of CDK2, which also facilitates optimal hydrophobic packing of the anilino group within the kinase's specificity surface researchgate.net.

Structure-activity relationship studies on 2,6,9-trisubstituted purines have further underscored the importance of the C-2 substituent. While substitutions with various groups of different sizes such as methyl, propyl, butyl, phenyl, and benzyl only slightly decreased the activity compared to (R)-roscovitine, a (2R)-pyrrolidin-2-yl-methanol substituent at C-2, in combination with a 3-iodobenzylamino group at C-6, resulted in optimal inhibitory activity against CDK5, CDK1, and CDK2 nih.gov.

In the context of FMS-like tyrosine kinase 3 (FLT3) inhibitors, novel 2,6,9-trisubstituted purine derivatives have been developed where the C-2 position is substituted with a (4-amino-cyclohexyl) group, leading to potent FLT3 inhibitory activity acs.org.

The following table summarizes the inhibitory activity of representative purine analogs with different C-2 substitutions against various kinases.

| Compound | C-2 Substituent | C-6 Substituent | N-9 Substituent | Target Kinase | IC50 (µM) |

| O(6)-cyclohexylmethylguanine | Amino | Cyclohexylmethoxy | H | CDK1 | 5 |

| O(6)-cyclohexylmethylguanine | Amino | Cyclohexylmethoxy | H | CDK2 | 12 |

| O(6)-cyclohexylmethyl-2-(4'-sulfamoylanilino)purine | 4'-sulfamoylanilino | Cyclohexylmethoxy | H | CDK1 | 0.009 |

| O(6)-cyclohexylmethyl-2-(4'-sulfamoylanilino)purine | 4'-sulfamoylanilino | Cyclohexylmethoxy | H | CDK2 | 0.006 |

| Compound 21 | (2R)-pyrrolidin-2-yl-methanol | 3-iodobenzylamino | Isopropyl | CDK1 | 0.45 |

| Compound 21 | (2R)-pyrrolidin-2-yl-methanol | 3-iodobenzylamino | Isopropyl | CDK2 | 0.65 |

| Compound 21 | (2R)-pyrrolidin-2-yl-methanol | 3-iodobenzylamino | Isopropyl | CDK5 | 0.16 |

Data sourced from multiple studies for illustrative purposes.

The C-6 position of the purine scaffold is another critical point for modification to modulate biological effects. The nature of the substituent at this position can significantly impact the inhibitor's potency and selectivity profile. The importance of a substituent at the C-6 position was clearly demonstrated by the dramatic reduction in potency observed in 2-amino- and 2-phenylamino-purines that lacked a C-6 substituent when compared to their 6-cyclohexylmethoxy counterparts nih.gov.

In a study of 2,6,9-trisubstituted purines, a 3-iodobenzylamino group at the C-6 position, combined with a (2R)-pyrrolidin-2-yl-methanol substituent at C-2, yielded a compound with optimal inhibitory activity against CDK1, CDK2, and CDK5 nih.gov. Further exploration of C-6 substitutions in 2-(4'-sulfamoylanilino)purines revealed that various substituents, either directly attached or via an oxygen link, could be accommodated and were explored for their interaction with a lipophilic pocket near the ATP ribose binding site nih.gov.

For FLT3 inhibitors, a N6-(4-morpholin-4-ylmethyl-phenyl) group at the C-6 position of a 2,9-disubstituted purine resulted in a potent inhibitor that selectively blocks the proliferation of acute myeloid leukemia (AML) cell lines with FLT3-ITD mutations acs.org.

The following table presents data on purine analogs with varying C-6 substituents and their corresponding kinase inhibitory activities.

| Compound | C-2 Substituent | C-6 Substituent | N-9 Substituent | Target Kinase | IC50 (µM) |

| 2-amino-6-cyclohexylmethoxypurine | Amino | Cyclohexylmethoxy | H | CDK1/CDK2 | Potent |

| 2-aminopurine | Amino | H | H | CDK1/CDK2 | Weak |

| 2-phenylaminopurine | Phenylamino | H | H | CDK1/CDK2 | Weak |

| Compound 7d | (4-Amino-cyclohexyl)amino | (4-morpholin-4-ylmethyl-phenyl)amino | Cyclopentyl | FLT3 | Nanomolar range |

Data compiled from various research articles to illustrate the impact of C-6 substitutions.

The substitution pattern at the nitrogen atoms of the purine ring, particularly at the N-7 and N-9 positions, plays a crucial role in determining the biological activity and selectivity of purine-based inhibitors. Generally, N-9 substituted purines are more common and often thermodynamically more stable, while N-7 substitution can lead to distinct biological profiles acs.org.

In a series of 2,7,9-trisubstituted 8-oxopurines designed as FLT3 inhibitors, it was demonstrated that substituents at the N-7 and N-9 positions modulate the activity between CDK4 and FLT3 kinase imtm.cz. Specifically, the introduction of a methyl group at the N-7 position resulted in compounds with inhibitory activities against all tested kinases, with potencies exceeding that of the unsubstituted derivative nih.gov. Furthermore, an isopropyl group at the N-7 position was found to significantly increase selectivity towards FLT3 kinase imtm.cz. In contrast, compounds lacking any substitution at the N-7 position did not show significant potency against the tested kinases imtm.cz.

Regarding the N-9 position, structure-activity relationship studies have shown that increasing the steric bulk at N-9 can reduce the inhibitory potential of certain purine derivatives nih.gov. However, in other series, such as the 2,7,9-trisubstituted 8-oxopurines, a slight improvement in anti-kinase potencies was observed with an increase in the size of cycloalkyl moieties at the N-9 position, from cyclopentyl to cycloheptyl imtm.cz.

The table below showcases the effect of N-7 and N-9 substitutions on the inhibitory activity of purine analogs against FLT3 and CDK4.

| Compound Series | N-7 Substituent | N-9 Substituent (R2) | FLT3 IC50 (nM) | CDK4 IC50 (nM) |

| 13 | H | Cycloalkyl | >1000 | >1000 |

| 14 | Methyl | Cyclopentyl | Potent | Potent |

| 14 | Methyl | Cyclohexyl | Potent | Potent |

| 14 | Methyl | Cycloheptyl | ≤300 | ≤300 |

| 15 | Isopropyl | Cyclopentyl | 30-70 | Less Potent |

| 15 | Isopropyl | Cyclohexyl | 30-70 | Less Potent |

| 15 | Isopropyl | Cycloheptyl | 30-70 | Less Potent |

Data adapted from studies on 2,7,9-trisubstituted 8-oxopurines as FLT3 inhibitors. imtm.cznih.gov

The cyclohexyl moiety, whether at the C-8 position as in the titular compound or as part of a substituent at another position, generally contributes to the hydrophobic interactions within the kinase binding pocket. In the case of O(6)-cyclohexylmethylguanine, the cyclohexylmethyl group occupies the ribose binding pocket of CDK2 nih.govacs.org. The hydrophobic nature of the cyclohexyl ring is well-suited for interaction with non-polar residues in this region of the ATP-binding site.

In a series of 2,7,9-trisubstituted purin-8-ones, the presence of a cyclohexyl group at the N-9 position, along with other bulky cycloalkyl groups like cyclooctyl and cycloheptyl, led to potent inhibition of multiple kinases with IC50 values of less than or equal to 300 nM nih.gov. The comparison between compounds with a cyclopentyl versus a cyclohexyl moiety at the N-9 position confirmed that both are potent CDK4 and FLT3 inhibitors, suggesting that the size and hydrophobicity of the cycloalkyl group at this position are important for activity imtm.cznih.gov.

Rational Design and Lead Optimization Strategies

The development of potent and selective kinase inhibitors based on the purine scaffold often involves rational design and lead optimization strategies. These approaches leverage structural information from co-crystal structures of inhibitors bound to their target kinases, as well as computational modeling and SAR data.

A key strategy for optimizing kinase inhibition and selectivity is to exploit differences in the ATP-binding sites of various kinases. For example, iterative structure-based design was used to optimize the ATP-competitive inhibition of CDK1 and CDK2 by O(6)-cyclohexylmethylguanines. This led to the development of O(6)-cyclohexylmethyl-2-(4'-sulfamoylanilino)purine, which was 1,000-fold more potent than its parent compound researchgate.net. The design strategy focused on introducing a substituent at the C-2 position that could form additional interactions with the kinase, thereby enhancing affinity and selectivity researchgate.net.

Another approach involves modifying the substitution pattern at different positions of the purine ring to tune the selectivity profile. As discussed earlier, altering the substituent at the N-7 position from a methyl to an isopropyl group was found to significantly increase the selectivity of 2,7,9-trisubstituted 8-oxopurines for FLT3 over CDKs imtm.cz. This highlights how subtle structural modifications can have a profound impact on the selectivity of an inhibitor.

Molecular docking studies can also guide the rational design of new inhibitors. For instance, the docking of a 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one into the active site of FLT3 suggested that the isopropyl group at the N-7 position could make extensive hydrophobic interactions with key residues, contributing to its potent and selective inhibition nih.gov.

Quantitative structure-activity relationship (QSAR) studies are another valuable tool in the rational design process. 3D-QSAR models can help to identify the key steric and electronic properties of the purine derivatives that are important for their cytotoxic activity, providing insights for the design of more potent analogs nih.govmdpi.com.

Enhancing Cellular Efficacy and Pathway Modulation

Structure-activity relationship (SAR) studies on derivatives of the 2,6-diaminopurine (B158960) scaffold have revealed key insights into how specific structural modifications can enhance cellular efficacy and modulate biological pathways. Research into analogs of Reversine (B1683945), a 2,6-diamino-substituted purine, demonstrates the critical role of substitutions at the N2 and N6 positions in influencing antitumor activity. Reversine (N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine) is recognized as a potent inhibitor of Aurora kinases, which are crucial for cell cycle progression. nih.govresearchgate.net

Investigations into structurally simplified Reversine-related molecules have been conducted to explore these relationships further. nih.gov By modifying the diamino units at positions 2 and 6, researchers have developed compounds with altered cytotoxic profiles and pathway interactions. For instance, a study described analogs where the N2 position was substituted with a phenyl group and the N6 position bore a cyclohexyl group, closely related to the core structure of 8-cyclohexyl-7H-purine-2,6-diamine. One such analog, N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine, was evaluated on breast (MCF-7) and colorectal (HCT116) cancer cell lines. nih.govresearchgate.net

While these analogs were found to be less cytotoxic than Reversine, they retained the ability to induce cell cycle arrest in the G2/M phase and cause polyploidy, a state of having more than two sets of chromosomes. nih.govresearchgate.net A significant finding from this research was the differential activity of these compounds based on the status of the tumor suppressor protein p53. Unlike Reversine, which causes pronounced G2/M arrest in all tested cell lines, the simplified analogs were notably more effective in cells where p53 was deleted or its function was down-regulated. nih.govresearchgate.net This suggests that these structural modifications can impart selectivity towards p53-defective cancer cells, potentially leading to more targeted therapeutic strategies. nih.gov These findings indicate that while the core purine structure provides the foundational scaffold for kinase interaction, the specific substituents at N2 and N6 are crucial for modulating the potency and selectivity of the compound's effect on cellular pathways, such as cell cycle control. nih.govresearchgate.net

| Compound | Key Structural Features | Observed Biological Activity | Pathway Modulation |

|---|---|---|---|

| Reversine | N6-cyclohexyl group; N2-(4-morpholinophenyl) group | Potent antitumor activity; Induces de-differentiation of myoblasts. nih.gov | Aurora kinase inhibitor; Interferes with G2/M checkpoint and cytokinesis. nih.gov |

| N6-cyclohexyl-N2-phenyl-7H-purine-2,6-diamine | N6-cyclohexyl group; N2-phenyl group | Causes cell cycle arrest and polyploidy. nih.gov | Effective in p53-defective cancer cells, leading to G2/M phase arrest. nih.govresearchgate.net |

| N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine | N6-cyclohexyl and N6-methyl groups; N2-phenyl group | Less cytotoxic than Reversine but still induces G2/M arrest. nih.gov | Promotes aberrant mitosis and endoreduplication, particularly when p53 function is ablated. nih.gov |

Comparative SAR Analysis with Known Purine-Based Bioactive Compounds

The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of bioactive compounds whose functions are dictated by the nature and position of their substituents. A comparative analysis of the SAR of 2,6-diamino purines, such as this compound and its derivatives, with other classes of purine-based compounds highlights this structural and functional diversity.

Kinase Inhibitors: The 2,6,9-trisubstituted purine derivatives are potent inhibitors of kinases like FLT3, a target in acute myeloid leukemia (AML). nih.gov In these compounds, large substituents at N2 (e.g., 4-amino-cyclohexyl) and N6 (e.g., 4-morpholin-4-ylmethyl-phenyl), along with a cyclopentyl group at N9, contribute to high potency and selectivity. nih.gov This contrasts with the Aurora kinase-inhibiting 2,6-diamino purines, where activity is heavily influenced by the N2 and N6 substituents without substitution at N9. Further comparison with 2,7,9-trisubstituted purin-8-ones, another class of FLT3 inhibitors, shows that moving the key substituent from N6 to N7 (e.g., an isopropyl group) and introducing an oxo group at C8 significantly shifts selectivity away from cyclin-dependent kinases (CDKs) and towards FLT3. imtm.czmdpi.com This underscores how the placement of substituents around the purine core can fine-tune kinase selectivity.

Sirtuin Inhibitors: Another class of purine derivatives, the 8-mercapto-3,7-dihydro-1H-purine-2,6-diones, function as inhibitors of sirtuins (SIRT1/2/3/5), which are NAD+-dependent deacetylases. nih.gov The SAR of these compounds is distinct from the diaminopurines. Here, the purine-2,6-dione (xanthine) scaffold is key, with an essential mercapto group at the C8 position. The inhibitory activity is then modulated by the substituent attached to the sulfur atom. These inhibitors bind to the acetyl lysine binding site of the enzyme, primarily through hydrophobic interactions. nih.gov This illustrates a completely different binding mode and therapeutic target compared to the ATP-competitive kinase inhibitors from the diaminopurine family.

Positive Inotropes: A series of 6-substituted purine derivatives have been developed as selective positive inotropes for potential use in heart failure. researchgate.net In this series, a thioether linkage at the C6 position was found to be superior to oxygen or nitrogen linkers. The potency was further enhanced by substituting the benzhydryl moiety attached to the thioether with electron-withdrawing groups. researchgate.net These compounds are presumed to act on cardiac sodium channels. researchgate.net This example highlights how modifying the C6 substituent from an amino group (as in the title compound's class) to a thioether completely changes the compound's biological activity from anticancer to cardiovascular.

This comparative analysis demonstrates the remarkable versatility of the purine scaffold. The biological activity is not inherent to the core itself but is intricately defined by the specific substitution pattern. The 2,6-diamino substitution pattern is strongly associated with kinase inhibition, while other patterns, such as the 2,6-dione with an 8-mercapto group or a 6-thioether linkage, direct the molecule towards entirely different enzyme classes and physiological targets.

| Purine Class | Core Scaffold | Key Substitutions | Biological Target | Resulting Activity |

|---|---|---|---|---|

| 2,6-Diamino Purines | Purine-2,6-diamine | Groups at N2 and N6 (e.g., cyclohexyl, phenyl, morpholinophenyl). nih.gov | Aurora Kinases, FLT3 Kinase. nih.govnih.gov | Anticancer (cell cycle arrest). nih.gov |

| Purin-8-ones | Purin-8-one | Substituents at N2, N7, and N9. imtm.czmdpi.com | FLT3 Kinase. imtm.czmdpi.com | Anticancer (AML). imtm.cz |

| 8-Mercapto Purines | Purine-2,6-dione | Mercapto group at C8. nih.gov | Sirtuin Deacetylases (SIRT1-3, 5). nih.gov | Enzyme Inhibition. nih.gov |

| 6-Thioether Purines | Purine | Thioether-linked group at C6. researchgate.net | Cardiac Sodium Channels (presumed). researchgate.net | Positive Inotropy. researchgate.net |

Future Research Directions and Therapeutic Implications Non Clinical

Exploration of Novel Substitution Patterns for Enhanced Bioactivity

A primary goal of future medicinal chemistry efforts would be to synthesize and evaluate a library of analogs based on the 8-cyclohexyl-7H-purine-2,6-diamine core. The objective is to systematically probe the structure-activity relationship (SAR) to enhance potency, selectivity, and drug-like properties. Research has shown that modifications at various positions of the purine (B94841) ring can dramatically influence biological activity, such as kinase inhibition. nih.gov

Key strategies would include:

Modification of the 8-Position Cycloalkyl Group: The size and nature of the cycloalkyl group at the C-8 position are known to be critical for activity in related purine series. nih.gov Future work should explore the replacement of the cyclohexyl ring with other cyclic or acyclic moieties to optimize interactions with the target's binding pocket.

Substitution on the Cyclohexyl Ring: Introducing functional groups (e.g., hydroxyl, amino, keto) at various positions of the cyclohexyl ring could create new hydrogen bonding or van der Waals interactions, potentially improving binding affinity and selectivity.

N9-Position Substitution: The N9 position of the purine ring is a common site for modification to influence potency and pharmacokinetic properties. Introducing small alkyl or functionalized aryl groups at this position is a well-established strategy in the development of purine-based inhibitors. acs.org

Modification of the 2,6-Diamine Groups: While the 2,6-diamino configuration is a key feature, exploring mono-alkylation or acylation of these exocyclic amines could fine-tune the compound's properties.

The following table outlines a conceptual library of analogs for initial exploration.

| Parent Scaffold | Modification Site | Proposed Substituents | Rationale for Enhanced Bioactivity |

| 2,6-diamino-8-cyclohexylpurine | C-8 Cycloalkyl Group | Cyclopentyl, Cycloheptyl, Tetrahydropyranyl | To probe the size and polarity tolerance of the C-8 binding pocket, potentially improving kinase selectivity. nih.gov |

| 2,6-diamino-8-cyclohexylpurine | N-9 Position | Methyl, Ethyl, 2-Hydroxyethyl | To enhance binding affinity and modulate solubility and metabolic stability. acs.org |

| 2,6-diamino-8-cyclohexylpurine | Cyclohexyl Ring | 4-hydroxy, 4-amino, 4-fluoro | To introduce new hydrogen bond donors/acceptors or alter lipophilicity for improved potency and pharmacokinetics. |

| 2,6-diamino-8-cyclohexylpurine | C-2 or N-6 Amino Group | N-methyl, N-cyclopropyl | To modify hydrogen bonding patterns and fine-tune target engagement and selectivity. |

Advanced Mechanistic Studies at the Molecular and Cellular Level

A critical future direction is to precisely define the mechanism of action of this compound and its optimized analogs. Based on the activity of similar purine structures, cyclin-dependent kinases (CDKs) represent a probable target class. acs.org

Advanced studies should include:

Target Identification and Validation: Initial screening against a broad panel of kinases is necessary to identify the primary molecular target(s). Subsequent validation using techniques like cellular thermal shift assays (CETSA) can confirm target engagement within a cellular context.

Structural Biology: Obtaining a co-crystal structure of a lead compound bound to its target protein is essential. This would provide atomic-level details of the binding mode, revealing key interactions and guiding the next phase of rational drug design.

Cellular Pathway Analysis: Once the molecular target is confirmed, downstream pathway modulation must be investigated. Techniques such as Western blotting, phosphoproteomics, and RNA sequencing can map the cellular signaling cascades affected by the compound, confirming its on-target effect and identifying potential off-target activities.

Identification of Additional Biological Targets and Therapeutic Applications

Many pharmacologically active molecules, particularly kinase inhibitors, interact with more than one target—a phenomenon known as polypharmacology. While initial efforts may focus on a single target or family, a broader investigation could uncover new therapeutic opportunities. Research into other 8-substituted purines has revealed activities beyond kinase inhibition, such as the modulation of purine metabolism. nih.gov

Future research should involve:

Unbiased Target Deconvolution: Employing chemical proteomics approaches, such as affinity chromatography coupled with mass spectrometry, can help pull down binding partners from cell lysates, providing an unbiased survey of potential targets.

Phenotypic Screening: Testing the compound across various disease-relevant cell-based assays (e.g., inflammation, neurodegeneration, metabolic disorders) could reveal unexpected activities, thereby opening up new avenues for therapeutic development. For example, various 8-aminopurines have shown potential in models of cardiovascular and renal disease. nih.gov

Preclinical Efficacy Studies in Relevant Non-Human Disease Models

Following the identification of potent and selective lead compounds with a well-defined mechanism of action, evaluation in non-human disease models is the logical next step. The choice of model will be dictated by the identified molecular target and the intended therapeutic application.

Oncology Models: If the compounds are identified as potent anticancer agents, efficacy would be tested in various models, including human tumor cell line xenografts in immunodeficient mice. These studies would assess the compound's ability to inhibit tumor growth.

Other Disease Models: If alternative activities are discovered, relevant models would be employed. For instance, if a compound shows promise for metabolic syndrome, its effects would be studied in genetic or diet-induced models of the disease in rodents. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: In parallel with efficacy studies, comprehensive PK/PD analyses will be conducted to understand the relationship between drug exposure and the biological response, which is crucial for predicting therapeutic outcomes.

Development of Novel Therapeutic Lead Compounds from the Purine Scaffold

The ultimate goal of this comprehensive research program is to translate the initial promise of the this compound scaffold into a viable therapeutic lead compound. This involves an iterative process of design, synthesis, and biological testing, informed by the SAR, mechanistic, and in vivo data generated in the preceding stages.

The purine scaffold has historically been a fruitful starting point for drug discovery. nih.govyoutube.com By systematically applying the modern drug discovery principles outlined above—exploring chemical diversity, elucidating molecular mechanisms, and validating activity in disease-relevant models—researchers can fully explore the potential of this compound series. A successful program would yield a lead compound with an optimal balance of potency, selectivity, and drug-like properties, ready for formal preclinical development.

Q & A

Q. What are the optimal synthetic routes for 8-cyclohexyl-7H-purine-2,6-diamine, and how can reaction conditions be fine-tuned to improve yield?

The synthesis typically involves multi-step reactions, starting with a purine core and introducing substituents via nucleophilic substitution or condensation. Key steps include:

- Cyclohexylamino Group Incorporation : Reacting cyclohexylamine with halogenated purine precursors under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or DMSO. Catalysts such as triethylamine or palladium complexes may enhance reactivity .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%). Yield optimization requires precise control of reaction time and stoichiometric ratios of reagents .

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm cyclohexyl group integration. For example, cyclohexyl protons appear as multiplet signals between δ 1.2–2.0 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 265.31 for CHNO) .

- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming stereochemistry. Software like Mercury (CCDC) visualizes packing patterns and hydrogen-bonding networks .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Degradation Studies : Incubate the compound in buffered solutions (pH 3–10) at 25–60°C. Monitor degradation via HPLC-UV at 254 nm. Stability is often highest in neutral pH and low-temperature storage (4°C) .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures, with mass loss profiles indicating thermal stability thresholds .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activity profiles?

- Packing Motif Analysis : Use Mercury’s Materials Module to compare crystal structures of analogous purine derivatives. For example, variations in hydrogen-bonding (e.g., N–H···O interactions) may explain differences in receptor binding affinities .

- Electron Density Maps : Identify electron-deficient regions (e.g., purine N7 position) that may participate in covalent interactions with biological targets, reconciling conflicting activity data .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound derivatives?

- Docking Simulations : Use AutoDock Vina to model interactions with adenosine receptors. Focus on substituent effects (e.g., cyclohexyl vs. morpholinyl groups) on binding energy (ΔG). For example, cyclohexyl’s hydrophobicity may enhance membrane permeability .

- QSAR Models : Train regression models on IC data from analogs to predict activity trends. Descriptors like LogP and polar surface area correlate with bioavailability .

Q. How does the compound interact with Toll-like receptor 7 (TLR7) or other purine-metabolizing enzymes?

- Binding Assays : Competitive ELISA with fluorescently labeled adenosine analogs quantifies displacement efficiency. For instance, IC values <10 μM suggest high TLR7 affinity .

- Kinetic Studies : Surface plasmon resonance (SPR) measures association/dissociation rates (/) to elucidate mechanism (e.g., allosteric modulation vs. competitive inhibition) .

Q. What methodologies address discrepancies in reported metabolic stability across in vitro and in vivo models?

- Microsomal Incubations : Compare hepatic clearance rates in human vs. rodent liver microsomes. Co-incubation with CYP450 inhibitors (e.g., ketoconazole) identifies enzyme-specific degradation pathways .

- Isotope Tracing : Use C-labeled compound to track metabolite formation via LC-MS/MS, distinguishing phase I oxidation from phase II glucuronidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.